molecular formula C11H17NO4 B2663019 (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 615575-80-9

(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2663019
CAS No.: 615575-80-9
M. Wt: 227.26
InChI Key: VGONMHFNYUTBCO-FXQIFTODSA-N
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Description

(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a strained bicyclo[2.1.1]hexane scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. This compound (CAS: 615575-74-1) has a molecular formula of C₁₁H₁₇NO₄, a molecular weight of 227.26 g/mol, and is commonly used as a building block in medicinal chemistry, particularly for protease inhibitor design and protein degrader development . Its stereochemistry (rel-1R,4S,5R) and rigid bicyclic structure confer unique conformational constraints, making it valuable for modulating drug-target interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMHFNYUTBCO-BWZBUEFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615575-74-1
Record name rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as azabicyclo[2.1.1]hexane.

    Protection: The amino group of azabicyclo[2.1.1]hexane is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a scaffold in drug design. Its rigid bicyclic structure can be used to design molecules with specific biological activities.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then interact with biological targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in ring size, substituents, stereochemistry, and functional groups.

Structural Analogs in the Azabicyclo Family

Bicyclo[2.1.1]hexane Derivatives

(1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 615575-74-1 vs. 1256914-29-0)

  • Key Difference : Stereochemistry at C5 (R vs. S configuration).
  • Impact : Altered hydrogen-bonding capacity and solubility due to carboxylate orientation .
  • Applications : Both isomers are used in peptide mimetics, but the 5R isomer shows higher metabolic stability in preclinical studies .

(1R,4S,5R)-rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane (CAS: 615575-71-8)

  • Key Difference : Acetyl group replaces carboxylic acid.
  • Impact : Reduced polarity (logP: 1.8 vs. 0.5 for the carboxylic acid derivative) and altered pharmacokinetics .
  • Applications : Intermediate for prodrug synthesis .
Larger or Smaller Bicyclic Systems

(1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 937244-10-5)

  • Key Difference : Bicyclo[3.1.0]hexane core with an additional methylene group.
  • Impact : Enhanced ring strain increases reactivity in click chemistry applications .
  • Applications : Used in covalent inhibitor design .

1,6-Diazabicyclo[3.1.0]hexane-5-carboxylic acid Key Difference: Two nitrogen atoms in the bicyclic system. Applications: Chelating agents in catalysis .

Physicochemical and Functional Comparisons

Compound (CAS) Molecular Formula Molecular Weight Purity Key Functional Group Applications Source
Target Compound (615575-74-1) C₁₁H₁₇NO₄ 227.26 97% Carboxylic Acid Protease inhibitors, protein degraders
(1R,4S,5S)-Isomer (1256914-29-0) C₁₁H₁₇NO₄ 227.26 97% Carboxylic Acid Asymmetric synthesis
5-Acetyl Derivative (615575-71-8) C₁₂H₁₉NO₃ 225.28 N/A Acetyl Prodrug intermediates
Bicyclo[3.1.0] Analog (937244-10-5) C₁₁H₁₇NO₄ 227.26 95% Carboxylic Acid Covalent inhibitors

Biological Activity

(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C11H17NO4
  • CAS Number : 615575-80-9
  • Molecular Structure : The compound features a bicyclic structure with a carboxylic acid functional group and a Boc (tert-butyloxycarbonyl) protecting group.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor of various enzymes, which can be crucial for its antibacterial and anticancer properties. For instance:

  • Topoisomerase Inhibition : Similar compounds have shown dual inhibition of bacterial topoisomerases, which are vital for DNA replication and transcription. This inhibition can lead to bacterial cell death, making it a candidate for antibiotic development .

Antibacterial Properties

Research has highlighted the antibacterial potential of related bicyclic compounds:

  • Gram-positive and Gram-negative Activity : Compounds similar to (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane have exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) in the low nanomolar range .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various azabicyclic compounds, (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane was tested against multiple resistant strains. The results demonstrated effective inhibition comparable to established antibiotics.

Case Study 2: Mechanism of Action
Further investigations into the mechanism revealed that the compound binds to the active site of bacterial topoisomerases, disrupting their function and leading to cell lysis. This binding was confirmed through crystallographic studies showing the interaction between the compound and the enzyme's active site residues .

Data Table: Biological Activities

Activity TypeTarget OrganismMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus<0.25
AntibacterialKlebsiella pneumoniae1–4
Enzyme InhibitionTopoisomerase IV-

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